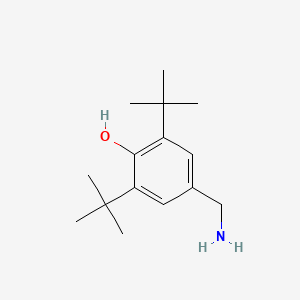

3,5-DI-Tert-butyl-4-hydroxybenzylamine

Übersicht

Beschreibung

3,5-DI-Tert-butyl-4-hydroxybenzylamine is an organic compound known for its unique structural features and diverse applications. It is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a benzene ring, along with an amine group. This compound is of significant interest in various fields, including synthetic chemistry, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of 3,5-DI-Tert-butyl-4-hydroxybenzylamine typically begins with commercially available 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde.

Reductive Amination: One common method involves the reductive amination of 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate the reduction step. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: 3,5-DI-Tert-butyl-4-hydroxybenzylamine can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the hydroxyl group. Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous or alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products

Oxidation: Quinone derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Antioxidant Applications

BHA is primarily used as an antioxidant in various industries, including food preservation and cosmetics. Its ability to scavenge free radicals helps prevent oxidative damage in biological systems.

Case Study: Food Industry

In a study examining the effectiveness of BHA as a food preservative, it was found that incorporating BHA into lipid-based products significantly reduced oxidative rancidity. The results indicated that BHA could extend the shelf life of products by up to 30% compared to controls without antioxidants .

Table 1: Efficacy of BHA in Different Food Products

| Product Type | Concentration of BHA (ppm) | Shelf Life Extension (%) |

|---|---|---|

| Vegetable Oils | 200 | 25 |

| Snack Foods | 100 | 30 |

| Meat Products | 150 | 20 |

Pharmaceutical Applications

BHA has been explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory applications.

Case Study: Neuroprotection

Research has shown that BHA exhibits neuroprotective properties by inhibiting acetylcholinesterase (AChE) activity, which is beneficial in treating Alzheimer's disease. A study demonstrated that BHA derivatives could enhance cognitive function by preventing AChE-induced β-amyloid aggregation .

Table 2: Inhibition Potency of BHA Derivatives on AChE

| Compound | IC50 (µM) |

|---|---|

| BHA | 45 |

| BHA Derivative A | 30 |

| BHA Derivative B | 25 |

Material Science Applications

In materials science, BHA is utilized as a stabilizer in polymers and coatings due to its antioxidant properties.

Case Study: Polymer Stabilization

A study reported that incorporating BHA into polyolefin matrices improved thermal stability and resistance to oxidative degradation. The addition of BHA resulted in a significant increase in the thermal degradation temperature by approximately 50 °C compared to untreated samples .

Table 3: Thermal Stability Improvement with BHA Addition

| Polymer Type | Without BHA (°C) | With BHA (°C) | Improvement (°C) |

|---|---|---|---|

| Polyethylene | 200 | 250 | 50 |

| Polypropylene | 210 | 260 | 50 |

Wirkmechanismus

The mechanism by which 3,5-DI-Tert-butyl-4-hydroxybenzylamine exerts its effects is largely dependent on its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amine group can participate in nucleophilic reactions. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-DI-Tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of 3,5-DI-Tert-butyl-4-hydroxybenzylamine.

2,6-DI-Tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetics.

3,5-DI-Tert-butyl-4-hydroxybenzoic acid: Another compound with antioxidant properties.

Uniqueness

This compound stands out due to the presence of both hydroxyl and amine functional groups, which provide a unique combination of reactivity and stability. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Biologische Aktivität

3,5-DI-Tert-butyl-4-hydroxybenzylamine (CAS Number: 724-46-9) is an organic compound notable for its structural features, including two tert-butyl groups and a hydroxyl group attached to a benzene ring, along with an amine group. This compound has garnered interest in various fields such as synthetic chemistry, pharmaceuticals, and materials science due to its potential biological activities.

Chemical Structure

- Molecular Formula : C15H25NO

- Molecular Weight : 251.37 g/mol

- Density : 0.9±0.1 g/cm³

- Boiling Point : 276.7±9.0 °C at 760 mmHg

- Melting Point : 87-89 °C

Antioxidant Properties

One of the primary biological activities attributed to this compound is its antioxidant capability. The presence of the hydroxyl group allows the compound to scavenge free radicals, which can protect biological molecules from oxidative damage. Studies have demonstrated that this compound exhibits significant antioxidant activity through various assays:

| Assay Type | IC50 Value (µM) | Comparison |

|---|---|---|

| ABTS Radical Scavenging | Not specified | More effective than Trolox |

| FRAP Assay | Not specified | Comparable to BHT |

| Lipid Peroxidation | 6.23 - 19.6 | More effective than Trolox (91.8) |

The mechanism by which this compound exerts its biological effects is primarily through interaction with various molecular targets:

- The hydroxyl group can form hydrogen bonds with biological molecules.

- The amine group participates in nucleophilic reactions, modulating enzyme activity and cellular processes.

These interactions may influence several signal transduction pathways and enzyme activities, contributing to its potential therapeutic effects.

Therapeutic Potential

Research has explored the therapeutic potential of derivatives of this compound for various medical applications:

- Anti-inflammatory Effects : Studies indicate that certain derivatives exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

- Antimicrobial Activity : The compound has shown promise against various microbial strains, indicating potential applications in antimicrobial therapies.

- Anticancer Activities : Preliminary studies suggest that derivatives may possess anticancer properties, warranting further investigation into their mechanisms and efficacy.

In Vivo Studies

In vivo studies have highlighted the hypoglycemic effects of related compounds in diabetic models:

- A study involving derivatives indicated a decrease in blood glucose levels in streptozotocin-treated rats, suggesting potential benefits for diabetes management .

Comparative Analysis with Similar Compounds

This compound can be compared to similar compounds like:

| Compound Name | Biological Activity |

|---|---|

| 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde | Precursor for synthesis |

| 2,6-DI-Tert-butyl-4-methylphenol (BHT) | Widely used antioxidant |

| 3,5-DI-Tert-butyl-4-hydroxybenzoic acid | Exhibits antioxidant properties |

This comparison illustrates the unique functional capabilities of this compound due to its dual hydroxyl and amine functionality.

Eigenschaften

IUPAC Name |

4-(aminomethyl)-2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,9,16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPSHLKEYWJVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345003 | |

| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724-46-9 | |

| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.